6-Amino-2-propylhexanoic acid
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Overview
Description
6-Amino-2-propylhexanoic acid, also known by its CAS number 4751-72-8, is a compound with the molecular formula C9H19NO2 . It has a molecular weight of 173.25 .
Molecular Structure Analysis
The molecular structure of 6-Amino-2-propylhexanoic acid includes a chain of carbon atoms with an amino group (-NH2) and a carboxylic acid group (-COOH). The canonical SMILES representation of the molecule is CCCC(CCCCN)C(=O)O .Physical And Chemical Properties Analysis
6-Amino-2-propylhexanoic acid has a molecular weight of 173.25 and a molecular formula of C9H19NO2 . It is recommended to be stored in a dark place, under an inert atmosphere, at room temperature .Scientific Research Applications
Hydrophobic and Flexible Structural Element
6-Amino-2-propylhexanoic acid, an ω-amino acid, exhibits hydrophobic and flexible characteristics. Although primarily used as an antifibrinolytic drug, it has notable roles in the synthesis of modified peptides and the polyamide synthetic fibers industry, such as in nylon production. It is frequently employed as a linker in various biologically active structures, demonstrating its versatility in molecular structure applications (Markowska, Markowski, & Jarocka-Karpowicz, 2021).
Functionalizing Carbon Nanotubes
The 6-Aminohexanoic acid derivative has been used to functionalize single-wall carbon nanotubes (SWNTs), controlling their solubility in water across a range of pH levels. This property is critical for applications in nanotechnology and material sciences (Zeng, Zhang, & Barron, 2005).
Corrosion Inhibition
Schiff’s bases derived from lysine and aromatic aldehydes, including 6-aminohexanoic acid derivatives, have shown effectiveness as corrosion inhibitors for mild steel in acidic environments. This demonstrates the compound's potential in industrial applications, particularly in metal preservation (Gupta, Verma, Quraishi, & Mukherjee, 2016).
Encapsulation and Binding
The binding and encapsulation capabilities of 6-Aminohexanoic acid have been explored in aqueous solutions and crystalline structures, indicating its potential in drug delivery and molecular encapsulation technologies (Feng et al., 2016).
Synthesis in Spinel Ferrites
6-Aminohexanoic acid has been employed as a fuel in the synthesis of spinel ferrites like CoFe2O4, ZnFe2O4, and MgFe2O4, indicating its utility in materials science, particularly in the production of magnetic materials (Chavarriaga et al., 2020).
Synthesis Methodology
Research has delved into the synthesis of 6-Aminohexanoic acid through acid hydrolysis of caprolactam, exploring the optimal conditions for production. This is significant for understanding its large-scale production and commercial applications (Arinushkina, Krylov, Kotelnikova, & Gerasimov, 2020).
Antioxidant and Lipid-Lowering Activities
Studies have identified the antioxidant and lipid-lowering activities of related amino acids like 2-amino-5-hydroxyhexanoic acid. These findings can be influential in medical and pharmaceutical research, particularly in the development of treatments for lipid-related disorders (Prasad et al., 2013).
Bioimaging Applications
The compound has been utilized in the synthesis of water-soluble upconversion nanocrystals for biological luminescent labels in fluorescence bioimaging. This application demonstrates its potential in advanced medical imaging techniques (Cao et al., 2011).
Biotechnological Synthesis
Research has explored bioprocesses for synthesizing 6-Aminohexanoic acid from cyclohexane using mixed-species cultures. This offers insights into environmentally friendly and efficient production methods for the compound (Bretschneider et al., 2020).
Enzymatic Production
An enzymatic method for producing 6-oxohexanoic acid from 6-Aminohexanoic acid has been developed, showing the compound's role in enzymatic reactions and potential in various biochemical processes (Yamada et al., 2017).
Safety and Hazards
The safety data sheet for a similar compound, 6-Aminohexanoic acid, suggests that in case of inhalation, one should move to fresh air. In case of skin contact, wash skin with soap and water. In case of eye contact, rinse thoroughly with plenty of water for at least 15 minutes, lifting lower and upper eyelids .
Future Directions
Mechanism of Action
Target of Action
The primary target of 6-Amino-2-propylhexanoic acid is the enzymes that bind to the amino acid lysine . This compound is a derivative and analogue of lysine, making it an effective inhibitor for these enzymes .
Mode of Action
6-Amino-2-propylhexanoic acid interacts with its targets by binding reversibly to the kringle domain of plasminogen . This binding blocks the interaction of plasminogen with fibrin, thereby inhibiting its activation to plasmin .
Biochemical Pathways
The action of 6-Amino-2-propylhexanoic acid affects the fibrinolytic pathway . By inhibiting the activation of plasminogen to plasmin, it prevents the breakdown of fibrin, a protein that forms a meshwork for blood clot formation . This results in the stabilization of blood clots and a reduction in bleeding.
Result of Action
The molecular and cellular effects of 6-Amino-2-propylhexanoic acid’s action primarily involve the inhibition of fibrinolysis . This results in the prevention of blood clot breakdown, thereby helping to control bleeding in certain conditions .
properties
IUPAC Name |
6-amino-2-propylhexanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO2/c1-2-5-8(9(11)12)6-3-4-7-10/h8H,2-7,10H2,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGFGCJUZRJTFST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCCCN)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-2-propylhexanoic acid |
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